molecular formula C5H2ClN3S B2816438 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 26271-17-0

4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine

Cat. No.: B2816438
CAS No.: 26271-17-0
M. Wt: 171.6
InChI Key: PRIYMCHKSMIMEZ-UHFFFAOYSA-N
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Description

4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine is a heterocyclic compound that features a unique combination of nitrogen, sulfur, and chlorine atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the bromination of 3,4-diaminopyridine with hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to a ring closure reaction using thionyl chloride to yield 7-bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides, primary and secondary amines, and thiols are commonly used.

Major Products:

Comparison with Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,3,4-Thiadiazole

Comparison: 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and electronic properties. Compared to other thiadiazole derivatives, this compound may offer distinct advantages in terms of stability and functionality in various applications .

Properties

IUPAC Name

4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIYMCHKSMIMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NSN=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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